molecular formula C9H10O2 B1508723 Isochroman-4-ol CAS No. 20924-57-6

Isochroman-4-ol

Cat. No.: B1508723
CAS No.: 20924-57-6
M. Wt: 150.17 g/mol
InChI Key: IXFIRBDJVKBOFO-UHFFFAOYSA-N
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Description

Isochroman-4-ol, also known as 3,4-dihydro-1H-2-benzopyran-4-ol, is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.18 . It is typically stored at room temperature and is a solid in its physical form .


Synthesis Analysis

The synthesis of this compound and related compounds has been a subject of research. The oxa-Pictet–Spengler reaction is a common method used to construct the isochroman motif . This reaction typically involves benzaldehyde derivatives and electron-rich β-phenylethanols . A variant of this reaction starts from an epoxide, rather than an aldehyde, which expands the scope and rate of the reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

The oxa-Pictet–Spengler reaction is a key reaction in the synthesis of this compound . This reaction involves the use of hexafluoroisopropanol (HFIP) as a solvent, which expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes . The products could be further derivatised by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 150.18 and a molecular formula of C9H10O2 .

Scientific Research Applications

Synthesis and Derivatives

Isochroman-4-ol and its derivatives have been the focus of research due to their potential in various applications. The synthesis of isochromanes containing hydroxy substituents at the 4- and 3-positions is a significant area of study. This includes the synthesis of isochroman-4-ols through oxidative mercury-mediated ring closure, which serves as a model for naturally occurring benzo[g]isochromanols (Koning et al., 2001).

Biological Activities

Isochroman derivatives are recognized for their diverse therapeutic applications in pharmacological practices. They have been investigated for various medicinal features including central nervous system (CNS) applications, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties. Structure-Activity Relationship (SAR) analysis of these compounds is also a significant research area (Zhao et al., 2020).

Antioxidant and Radical Scavenging Activity

Research into the antioxidant and radical scavenging activity of polyphenolic isochromans has revealed that these compounds, especially those with multiple hydroxyl groups, show significant scavenging capacity. This includes their effectiveness against various radicals and in protecting cells from oxidative stress (Lorenz et al., 2005).

DNA Interaction

Isochroman's interaction with deoxyribonucleic acid (DNA) is an important feature in pharmacology, as it plays a crucial role in drug development. Studies have been conducted to understand the mechanism of isochroman's interaction with calf thymus DNA, which is vital for creating more efficient drugs with increased selective activity (Fatima et al., 2022).

Potential as Anti-Diabetic Agents

Isochroman carboxylic acid derivatives have been synthesized and evaluated for their potential as anti-diabetic agents. These derivatives exhibit the ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is significant for their use in treating diabetes (Lakshminarayana et al., 2009).

Protective Effects Against Lipid Peroxidation and Nitrosative Stress

Hydroxy-1-aryl-isochroman derivatives have shown protective effects against lipid peroxidation and nitrosative stress. This suggests their potential as protective compounds in pharmaceutical interventions against reactive oxygen/nitrogen species (Zeh et al., 2008).

Agricultural Applications

Isochroman derivatives have also been explored for their plant growth-regulating properties. Certain isochromans exhibited inhibitory effects on the vegetative growth of wheat plants, indicating their potential use in agriculture (Bianchi et al., 2006).

Antihypertensive Activity

A specific isochroman-4-one derivative showed potent antihypertensive activity, highlighting the potential of these compounds in treating high blood pressure (Qian et al., 2007).

Safety and Hazards

Isochroman-4-ol is considered a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

The synthesis of Isochroman-4-ol and related compounds continues to be a subject of research. The development of new synthetic methods, such as the variant of the oxa-Pictet–Spengler reaction starting from an epoxide, is a promising direction for future research .

Mechanism of Action

Target of Action

Isochroman-4-ol is a complex compound with a wide range of potential targets. It’s known that this compound is a key component in various synthetic pharmaceuticals , suggesting its potential to interact with multiple biological targets.

Mode of Action

It’s known that this compound can be synthesized via the oxa-pictet–spengler reaction . This reaction involves the formation of an epoxide, which can interact with various biological targets . The exact nature of these interactions and the resulting changes in the targets are subjects of ongoing research.

Biochemical Pathways

This compound may affect several biochemical pathways. The compound is synthesized via the oxa-Pictet–Spengler reaction, which involves the formation of an epoxide . Epoxides are reactive compounds that can interact with various biochemical pathways.

Pharmacokinetics

Given its presence in various synthetic pharmaceuticals , it’s likely that this compound has suitable pharmacokinetic properties for drug delivery

Result of Action

This compound is a component of various synthetic pharmaceuticals , suggesting that it has significant biological activity

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity of this compound and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

Isochroman-4-ol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways. For example, this compound can act as a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of many endogenous and exogenous compounds . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, influencing their activity and downstream effects .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the AMPK signaling pathway, which plays a key role in cellular energy homeostasis . This activation leads to changes in gene expression and metabolic processes, ultimately affecting cell growth, proliferation, and survival . This compound has also been found to have protective effects against oxidative stress in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, thereby modulating cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular processes and functions, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, this compound can exhibit toxic effects, including liver damage and impaired cellular function . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects become prominent at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which convert this compound into its metabolites . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels . This compound has also been shown to influence the activity of enzymes involved in fatty acid metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to specific proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can accumulate in the nucleus, affecting gene expression and transcriptional regulation .

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFIRBDJVKBOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726392
Record name 3,4-Dihydro-1H-2-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20924-57-6
Record name 3,4-Dihydro-1H-2-benzopyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20924-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-1H-2-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the enantioselective synthesis of 5,8-dimethoxy-isochroman-4-ol important in the context of pyranonaphthoquinone synthesis?

A1: Pyranonaphthoquinones often exhibit biological activity attributed to their ability to act as bioreductive alkylating agents []. The position and stereochemistry of substituents on the pyran ring of these molecules are crucial for their activity.

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